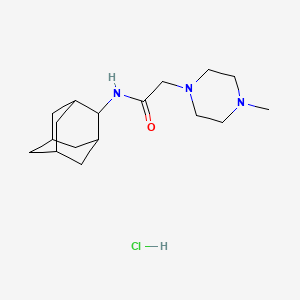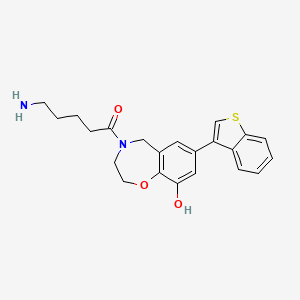![molecular formula C19H15F2N3O2 B5346461 N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5346461.png)
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide, also known as PF-06459988, is a small molecule inhibitor that targets the protein kinase known as MAP4K4. This kinase is involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. PF-06459988 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide inhibits the activity of MAP4K4, a protein kinase that is involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. By inhibiting MAP4K4, this compound reduces the activity of downstream signaling pathways that promote inflammation and disease progression.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects in preclinical models of various diseases. In these studies, this compound reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the recruitment of immune cells to inflamed tissues. This compound has also been shown to reduce cell proliferation and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, this compound also has some limitations. It may have off-target effects, and its efficacy and safety in humans are still being evaluated in clinical trials.
Future Directions
There are several future directions for the study of N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide. One potential application is in the treatment of cancer, as MAP4K4 is involved in various signaling pathways that promote tumor growth and survival. Another potential application is in the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis and psoriasis. Further studies are needed to evaluate the efficacy and safety of this compound in these diseases. Additionally, the development of more potent and selective MAP4K4 inhibitors may lead to improved therapeutic options for these diseases.
Synthesis Methods
The synthesis of N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide involves several steps, starting from commercially available starting materials. The first step involves the formation of a pyridine ring by reacting 2,4-difluorophenol with 3-chloropyridine in the presence of a base. The resulting intermediate is then reacted with methyl nicotinate to form the desired compound.
Scientific Research Applications
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide has been extensively studied in preclinical models of various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, this compound has been shown to reduce inflammation and improve disease symptoms. This compound has also been shown to have potential in the treatment of cancer, as MAP4K4 is involved in various signaling pathways that promote tumor growth and survival.
properties
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-4-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c1-12-6-8-22-11-15(12)18(25)24-10-13-3-2-7-23-19(13)26-17-5-4-14(20)9-16(17)21/h2-9,11H,10H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMHKMUOFXEPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({3-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-4-methoxyphenyl}sulfonyl)morpholine](/img/structure/B5346387.png)
![1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5346392.png)
![2-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile](/img/structure/B5346399.png)
![5-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-N-(tetrahydro-2-furanylmethyl)-2-pyrimidinamine](/img/structure/B5346406.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5346407.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-methyltetrahydrofuran-2-carboxamide](/img/structure/B5346416.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(tetrahydrofuran-2-yl)acetamide](/img/structure/B5346431.png)

![{5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-furyl}methanol](/img/structure/B5346441.png)
![4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-phenyl-2-piperazinone](/img/structure/B5346448.png)


